molecular formula C10H11NOS B14194258 4-(1-Isothiocyanatopropyl)phenol CAS No. 919474-68-3

4-(1-Isothiocyanatopropyl)phenol

Cat. No.: B14194258
CAS No.: 919474-68-3
M. Wt: 193.27 g/mol
InChI Key: ZGZCOMUTZVCDBM-UHFFFAOYSA-N
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Description

4-(1-Isothiocyanatopropyl)phenol is an organic compound with the molecular formula C10H11NOS It is a derivative of phenol, characterized by the presence of an isothiocyanate group attached to a propyl chain at the para position of the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Isothiocyanatopropyl)phenol typically involves the reaction of 4-(1-aminopropyl)phenol with thiophosgene. The reaction is carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The general reaction scheme is as follows:

4-(1-aminopropyl)phenol+thiophosgeneThis compound+HCl\text{4-(1-aminopropyl)phenol} + \text{thiophosgene} \rightarrow \text{this compound} + \text{HCl} 4-(1-aminopropyl)phenol+thiophosgene→this compound+HCl

The reaction is usually conducted in a solvent like dimethylbenzene, and the temperature is maintained at a moderate level to ensure the completion of the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(1-Isothiocyanatopropyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nitration: 2-nitro-4-(1-isothiocyanatopropyl)phenol and 4-nitro-4-(1-isothiocyanatopropyl)phenol.

    Halogenation: 2,4,6-tribromo-4-(1-isothiocyanatopropyl)phenol.

    Oxidation: Quinone derivatives.

Mechanism of Action

The mechanism of action of 4-(1-Isothiocyanatopropyl)phenol involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-Isothiocyanatopropyl)phenol is unique due to the presence of the isothiocyanate group, which imparts additional reactivity and potential biological activity compared to other phenol derivatives. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

919474-68-3

Molecular Formula

C10H11NOS

Molecular Weight

193.27 g/mol

IUPAC Name

4-(1-isothiocyanatopropyl)phenol

InChI

InChI=1S/C10H11NOS/c1-2-10(11-7-13)8-3-5-9(12)6-4-8/h3-6,10,12H,2H2,1H3

InChI Key

ZGZCOMUTZVCDBM-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=C(C=C1)O)N=C=S

Origin of Product

United States

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